tauro-24,25-dihydrofusidate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tauro-24,25-dihydrofusidate is a bile salt derivative known for its ability to enhance the permeability of biological membranes. This compound has been extensively studied for its potential to improve the absorption of various drugs, particularly peptides and proteins, through mucosal surfaces such as the nasal and rectal routes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tauro-24,25-dihydrofusidate typically involves the modification of fusidic acid, a steroidal antibiotic. The process includes the reduction of fusidic acid to 24,25-dihydrofusidic acid, followed by conjugation with taurine to form this compound. The reaction conditions often require the use of reducing agents and catalysts to facilitate the conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for commercial applications in pharmaceutical formulations .

化学反应分析

Types of Reactions

Tauro-24,25-dihydrofusidate primarily undergoes reactions typical of bile salts, including conjugation and deconjugation. It can also participate in oxidation and reduction reactions due to the presence of hydroxyl groups in its structure .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as conjugates with various amino acids and peptides. These products are often studied for their enhanced biological activity and improved pharmacokinetic properties .

科学研究应用

Nasal Drug Delivery Applications

2.1 Mechanism of Action

The primary mechanism through which tauro-24,25-dihydrofusidate enhances drug absorption is by disrupting the lipid bilayer of cell membranes, thereby increasing permeability. This property is particularly useful in nasal drug delivery systems where rapid absorption is desired.

2.2 Case Studies

- Human Growth Hormone (hGH) : A study demonstrated that sodium this compound significantly increased the nasal absorption of hGH in animal models (rat, rabbit, and sheep). Although the bioavailability was low (1.6%–3.0%), it was notably higher than control groups without the enhancer .

- Insulin Delivery : In another study involving insulin delivery via nasal sprays, this compound showed promising results in enhancing bioavailability compared to traditional subcutaneous injections. The maximum bioavailability observed was 18.8% with specific formulations .

2.3 Comparative Effectiveness Table

| Drug | Delivery Method | Bioavailability (%) | Animal Model |

|---|---|---|---|

| Human Growth Hormone | Nasal Spray | 1.6% - 3.0% | Rat/Rabbit/Sheep |

| Insulin | Nasal Spray | 18.8% | Rabbit |

| Octreotide | Nasal Powder | Enhanced | Rat |

Rectal Drug Delivery Applications

3.1 Enhancements in Absorption

Research has indicated that this compound can significantly improve rectal absorption of various peptides and small molecules:

- Cefoxitin and Vasopressin : A study found that rectal administration of cefoxitin and vasopressin in rats resulted in enhanced absorption when combined with sodium this compound .

3.2 Case Studies

- Insulin Administration : In studies involving rectal delivery of insulin, the presence of this compound improved its bioavailability compared to controls without an enhancer .

Safety and Tolerability

Safety profiles for this compound have been evaluated in clinical settings:

- A study assessing the tolerability of intranasally administered octreotide revealed that sodium this compound did not cause significant adverse effects while enhancing drug absorption .

Conclusion and Future Directions

The applications of this compound in enhancing drug delivery systems are promising, particularly for compounds that require rapid absorption through mucosal routes. Future research should focus on optimizing formulations to maximize bioavailability while ensuring safety and tolerability.

作用机制

Tauro-24,25-dihydrofusidate enhances the permeability of biological membranes by disrupting the tight junctions between epithelial cells. This disruption increases the paracellular transport of drugs, allowing for greater absorption through mucosal surfaces. The compound’s ability to form micelles at certain concentrations also plays a role in its permeation-enhancing effects .

相似化合物的比较

Similar Compounds

Glycocholate: Another bile salt derivative used as a permeation enhancer, but less effective than tauro-24,25-dihydrofusidate.

Taurocholate: Similar to glycocholate, it is used to enhance drug absorption but is also less effective compared to this compound.

Uniqueness

This compound stands out due to its superior ability to enhance the absorption of peptides and proteins through mucosal surfaces. Its effectiveness at lower concentrations compared to other bile salts makes it a valuable compound in pharmaceutical research and development .

属性

CAS 编号 |

64691-66-3 |

|---|---|

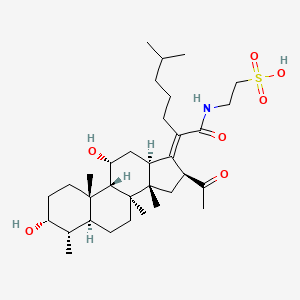

分子式 |

C33H55NO7S |

分子量 |

609.9 g/mol |

IUPAC 名称 |

2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C33H55NO7S/c1-19(2)9-8-10-22(30(38)34-15-16-42(39,40)41)28-23(21(4)35)18-33(7)25(28)17-27(37)29-31(5)13-12-26(36)20(3)24(31)11-14-32(29,33)6/h19-20,23-27,29,36-37H,8-18H2,1-7H3,(H,34,38)(H,39,40,41)/b28-22+/t20-,23+,24-,25-,26+,27+,29-,31-,32-,33-/m0/s1 |

InChI 键 |

UAGLPPRIWBIXQY-PXSVCXFUSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |

手性 SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |

规范 SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |

同义词 |

24,25-taurodihydrofusidate tauro-24,24-dihydrofusidic acid tauro-24,25-dihydrofusidate tauro-24,25-dihydrofusidate, sodium salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。